4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15947765
InChI: InChI=1S/C12H14ClN3/c13-12-10-9(6-7-14-12)15-16-11(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16)
SMILES:
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol

4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC15947765

Molecular Formula: C12H14ClN3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
IUPAC Name 4-chloro-3-cyclohexyl-2H-pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C12H14ClN3/c13-12-10-9(6-7-14-12)15-16-11(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16)
Standard InChI Key QMUIVAOLNYYVJK-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=C3C(=NN2)C=CN=C3Cl

Introduction

4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine class. It is characterized by its molecular formula C12H14ClN3 and is identified by the PubChem CID 87171862 . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and structural complexity.

Synthesis and Preparation

The synthesis of 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from simpler pyrazole or pyridine derivatives. Common methods include condensation reactions, cyclization, and substitution reactions. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.

Biological and Pharmacological Activities

Heterocyclic compounds like 4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine are often explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the cyclohexyl group may enhance lipophilicity, potentially affecting the compound's ability to interact with biological targets.

Potential ActivityDescription
Antimicrobial ActivityMay exhibit activity against certain microorganisms due to its heterocyclic structure.
Anti-inflammatory ActivityCould potentially modulate inflammatory pathways.
Anticancer ActivityMay interact with cellular targets relevant to cancer therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator